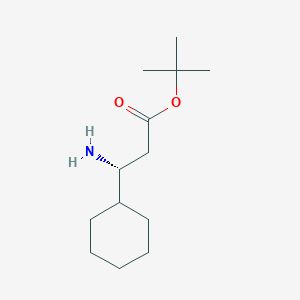
tert-Butyl (R)-3-amino-3-cyclohexylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl ®-3-amino-3-cyclohexylpropanoate is an organic compound that features a tert-butyl ester group, an amino group, and a cyclohexyl group attached to a propanoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-3-amino-3-cyclohexylpropanoate typically involves the esterification of ®-3-amino-3-cyclohexylpropanoic acid with tert-butyl alcohol. This reaction can be catalyzed by acidic or basic conditions. One common method involves using a strong acid like sulfuric acid or a strong base like sodium hydroxide to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of tert-Butyl ®-3-amino-3-cyclohexylpropanoate may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems allows for precise control over reaction conditions, leading to higher purity and consistency in the final product .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl ®-3-amino-3-cyclohexylpropanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the ester group may produce the corresponding alcohol .
Aplicaciones Científicas De Investigación
tert-Butyl ®-3-amino-3-cyclohexylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl ®-3-amino-3-cyclohexylpropanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active compound. These interactions can modulate various biochemical pathways, leading to the desired effects .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl ®-3-amino-3-phenylpropanoate: Similar structure but with a phenyl group instead of a cyclohexyl group.
tert-Butyl ®-3-amino-3-methylpropanoate: Similar structure but with a methyl group instead of a cyclohexyl group.
Uniqueness
tert-Butyl ®-3-amino-3-cyclohexylpropanoate is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications where specific spatial and electronic interactions are required .
Propiedades
Fórmula molecular |
C13H25NO2 |
|---|---|
Peso molecular |
227.34 g/mol |
Nombre IUPAC |
tert-butyl (3R)-3-amino-3-cyclohexylpropanoate |
InChI |
InChI=1S/C13H25NO2/c1-13(2,3)16-12(15)9-11(14)10-7-5-4-6-8-10/h10-11H,4-9,14H2,1-3H3/t11-/m1/s1 |
Clave InChI |
CDUXGXPTMVMPBI-LLVKDONJSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)C[C@H](C1CCCCC1)N |
SMILES canónico |
CC(C)(C)OC(=O)CC(C1CCCCC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


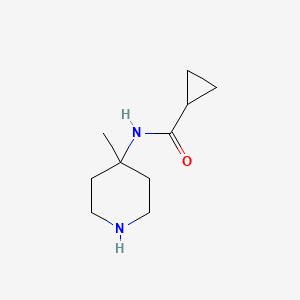

![3-Bromo-6-methoxy-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B15279747.png)
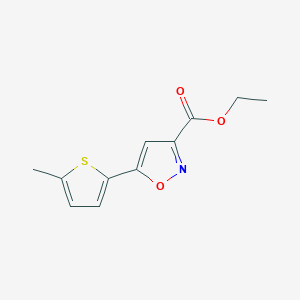
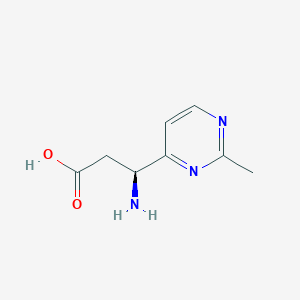

![5,6,7,8-Tetrahydro-9H-cyclohepta[d]pyrimidin-9-one](/img/structure/B15279761.png)
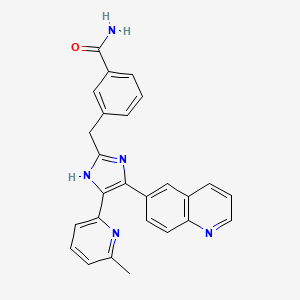
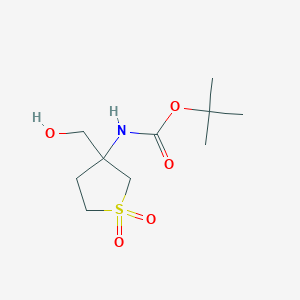
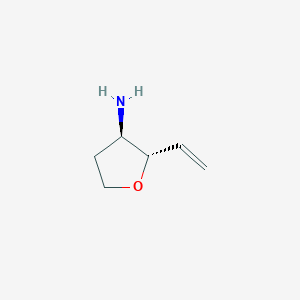

![(3-Benzyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B15279794.png)
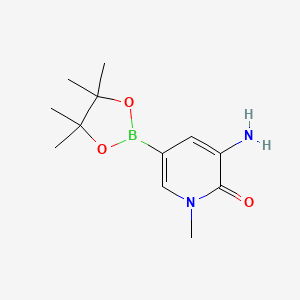
![4-({[3-(2-Chloro-4-nitrophenoxy)propyl]carbamoyl}amino)benzenesulfonyl fluoride](/img/structure/B15279803.png)
